2-Chloro-5-phenylphenol
Overview
Description
2-Chloro-5-phenylphenol, also known as PCMX, is an antimicrobial agent that is commonly used in topical products such as soaps, detergents, and hand sanitizers1. It has a molecular formula of C12H9ClO and a molecular weight of 204.65 g/mol1.
Synthesis Analysis
While specific synthesis methods for 2-Chloro-5-phenylphenol are not readily available, phenols can be synthesized through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction2.
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-phenylphenol consists of a phenol group attached to a benzene ring with a chlorine atom1. The exact position of the chlorine atom and the phenol group on the benzene ring can influence the properties of the compound3.
Chemical Reactions Analysis
Specific chemical reactions involving 2-Chloro-5-phenylphenol are not readily available. However, phenols generally undergo reactions such as ester rearrangement, N-phenylhydroxylamine rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group2.Physical And Chemical Properties Analysis
Phenolic compounds like 2-Chloro-5-phenylphenol have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation5.Scientific Research Applications
Environmental Monitoring and Remediation
2-Chloro-5-phenylphenol is a compound of interest due to its use in agricultural fungicides and for the post-harvest treatment of fruits and vegetables to protect against microbial damage. Its disposal into the environment has raised concerns due to toxic effects on human beings. Research has focused on developing materials for its selective extraction from biological and environmental samples. A study reported the successful synthesis of a molecular imprinting polymer (MIP) for the selective extraction of 2-phenylphenol, demonstrating its application in removing the compound from spiked blood serum and river water samples with high efficiency (Bakhtiar, Bhawani, & Shafqat, 2019).
Electrochemical Sensors for Water Pollutants
The development of electrochemical sensors for detecting 2-phenylphenol as a water pollutant has been explored. A voltammetric sensor using a nano-Fe3O4/ionic liquid paste electrode demonstrated the capability to determine 2-phenylphenol in the presence of other chlorophenols in environmental samples. This sensor showed a linear dynamic range for 2-phenylphenol and good recovery data for its analysis in various samples, highlighting its potential for monitoring water quality (Karimi-Maleh et al., 2019).
Anticancer Activity of Schiff Bases
Schiff bases derived from 2-chloro-5-phenylphenol have been synthesized and studied for their anticancer activity. These compounds were evaluated against cancer cell lines, showing promising results as potential therapeutic agents. The study provided insights into the structural and theoretical analysis of these compounds, their interaction with DNA, and their cytotoxicity, suggesting their applicability in cancer treatment (Uddin et al., 2020).
Environmental Degradation Studies
Studies on the degradation of phenolic compounds, including 2-chloro-5-phenylphenol, in environmental matrices have been conducted to understand their behavior and impact. Anaerobic degradation of these compounds under thermophilic conditions showed the feasibility of their removal from wastewater, indicating the potential for improving waste management practices and mitigating environmental pollution (Sreekanth et al., 2009).
Analytical Method Development
Advancements in analytical methods have facilitated the detection and quantification of 2-chloro-5-phenylphenol in various matrices. An HPLC-MS/MS method was developed for the determination of environmental phenols, including 2-chloro-5-phenylphenol, in urine samples. This method emphasizes the importance of accurate measurement techniques in assessing human exposure to environmental contaminants and supports epidemiological studies (Ye et al., 2005).
Safety And Hazards
2-Chloro-5-phenylphenol may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area6.
Future Directions
The future directions of 2-Chloro-5-phenylphenol are not readily available. However, given its antimicrobial properties, it may continue to be used in topical products such as soaps, detergents, and hand sanitizers1. Further research could explore other potential applications of this compound.
properties
IUPAC Name |
2-chloro-5-phenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOLMJZKXRFOOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334081 | |
Record name | 2-chloro-5-phenylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-phenylphenol | |
CAS RN |
18773-38-1 | |
Record name | 2-chloro-5-phenylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-phenylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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